molecular formula C20H21Cl2N3O3S B2690598 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216462-68-8

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2690598
CAS No.: 1216462-68-8
M. Wt: 454.37
InChI Key: GNYJFAAMEWFELL-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is recognized in chemical libraries as a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). Source These kinases are central regulators of the circadian clock, phosphorylating key period (PER) proteins and targeting them for degradation. Source By inhibiting CK1δ/ε, this compound stabilizes PER proteins, thereby lengthening the circadian period and providing a powerful chemical tool for dissecting clock-related physiology and pathologies. Source Beyond chronobiology, its research value extends to oncology, as CK1ε is implicated in the Wnt/β-catenin signaling pathway and CK1δ overexpression has been linked to cancer cell survival in certain malignancies, including hematological cancers. Source Consequently, researchers utilize this inhibitor to probe the mechanistic role of these kinases in disease models and to explore potential therapeutic strategies targeting CK1 activity. Source

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)10-11-24(20-22-18-13(21)6-5-9-17(18)28-20)19(25)16-12-26-14-7-3-4-8-15(14)27-16;/h3-9,16H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJFAAMEWFELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzodioxine Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the benzodioxine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential as a neuroprotective agent in neurodegenerative diseases.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes like kinases and proteases, which are involved in cell signaling and apoptosis.

    Pathways Involved: It modulates pathways like the MAPK/ERK pathway and the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Substituents: 4-Chloro-1,3-benzothiazol-2-yl group: Introduces electronegativity and steric bulk, which may affect binding to biological targets. Dimethylaminoethyl chain: A basic side chain that could improve solubility and facilitate interactions with charged residues in enzymes or receptors.
  • Hydrochloride Salt : Likely improves aqueous solubility, critical for bioavailability.

Comparison with Benzothiazole Carboxamide Derivatives

details structurally related benzothiazole-3-carboxamides with varying substituents. Key differences and similarities are summarized below:

Compound ID Substituents on Thiazolidinone/Phenyl Rings Synthesis Yield Key Spectral Features (NMR/IR)
Target Compound 4-Chloro-benzothiazole, dimethylaminoethyl Not reported Likely C=O stretch (1680–1700 cm⁻¹, IR)
4g 4-Chlorophenyl 70% ¹H NMR: δ 7.8–8.1 ppm (aromatic protons)
4h 2,6-Difluorophenyl 60% IR: 1725 cm⁻¹ (thiazolidinone C=O)
4i 2-Chloro-6-fluorophenyl 37% Lower yield due to steric hindrance
4l 2-Chlorophenyl, acetamide 45% ¹H NMR: δ 2.1 ppm (acetamide CH₃)

Key Observations :

  • Synthetic Accessibility : Substituents like 4-chlorophenyl (4g) yield higher synthesis efficiencies (70%) compared to bulkier groups (e.g., 2-chloro-6-fluorophenyl in 4i, 37%) .
  • Structural Confirmation: IR and NMR data confirm carboxamide and thiazolidinone functionalities across analogs, with spectral shifts reflecting electronic effects of substituents.
  • Divergence from Target: The target compound’s dimethylaminoethyl group and benzodioxine core distinguish it from these analogs, which lack the benzodioxine system and feature simpler side chains.

Comparison with Benzodioxine-Containing Analogs

and describe compounds with benzodioxine or related scaffolds:

Compound (Evidence) Core Structure Functional Groups Key Properties
Target Compound Benzodioxine-carboxamide Chloro-benzothiazole, dimethylaminoethyl Likely moderate logP due to polar groups
Compound Benzodioxine-methylamine Methylamine hydrochloride Lab chemical; no reported hazards
Compound Dibenzodioxin-carboxamide Dimethylaminobutyl, chloro-substituent Supplier data only; no activity reported

Key Observations :

  • Solubility : The hydrochloride salt in the target compound and ’s analog enhances water solubility compared to neutral dibenzodioxin derivatives ().

Methodological Approaches in Compound Comparison

highlights molecular networking for comparing fragmentation patterns via MS/MS data. Key points:

  • The target compound may cluster with benzothiazole-carboxamides (e.g., 4g–4n) if they share fragmentation pathways (e.g., cleavage at the carboxamide bond) .
  • Limitations : Without experimental MS/MS data for the target compound, its exact similarity to analogs remains speculative.

Concluding Remarks

The target compound’s unique combination of benzodioxine, benzothiazole, and dimethylaminoethyl groups distinguishes it from simpler benzothiazole-carboxamides () and benzodioxine-methylamine analogs (). Further studies using molecular networking () and targeted biological assays are needed to elucidate its pharmacological profile.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that incorporates a benzothiazole moiety and a benzodioxine ring. Its molecular formula is C16H19ClN2O3S, with a molecular weight of 358.85 g/mol. The presence of the chlorobenzothiazole group is crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight358.85 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in DMSO and DMF

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Inhibition of Mycobacterium tuberculosis : Similar benzothiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme involved in cell wall biosynthesis .
  • Anticancer Properties : Some studies suggest that benzothiazole derivatives possess anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, which are essential for therapeutic efficacy. Its ability to penetrate biological membranes may enhance its effectiveness against intracellular pathogens.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of synthesized derivatives containing the benzodioxane structure. The results indicated that certain compounds displayed comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin .
  • Antifungal Activity : In another investigation, compounds similar to this one were tested for antifungal properties against Candida albicans. The results demonstrated promising activity, suggesting potential for therapeutic applications in treating fungal infections .
  • Tuberculosis Treatment : Research focusing on benzothiazole derivatives highlighted their role in combating tuberculosis through specific inhibition of enzymes critical to mycobacterial survival .

Q & A

Q. How should researchers design multi-step synthesis protocols to scale up production without compromising purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real time.
  • Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, reducing side reactions. Evidence from fuel engineering highlights scalability benefits of such systems .

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